molecular formula C11H11ClO4S B1344755 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate CAS No. 600134-92-7

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate

Cat. No.: B1344755
CAS No.: 600134-92-7
M. Wt: 274.72 g/mol
InChI Key: ZQDRVUUGONDOGQ-UHFFFAOYSA-N
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Description

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a chlorosulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)benzoyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modification of the protein structure . This reactivity makes it useful in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a reactive chlorosulfonyl group, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRVUUGONDOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (10 mL) was cooled to 0° C. Then compound 36A (6.80 g, 38.6 mmol) was added over 30 min. The mixture was stirred at RT for 3 h and was poured into ice (˜500 g). The cloudy solution was extracted with ether (2×200 mL). The extracts were dried with magnesium sulfate and concentrated to give a brown oil which was passed through a short pad of silica gel to afford the desired product 36B (6.05 g, 57%) as white plates. MS: 239 (M−Cl)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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